Benzene, 4-ethenyl-1,2-dimethyl-
Overview
Description
Benzene, 4-ethenyl-1,2-dimethyl-: is an organic compound with the molecular formula C10H12 . It is also known by other names such as 1,2-Dimethyl-4-vinylbenzene and 3,4-Dimethylstyrene . This compound is a derivative of benzene, where the benzene ring is substituted with two methyl groups and one ethenyl group. It is a colorless liquid with a characteristic aromatic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 2,4-Dimethyl-1-phenol: The preparation of Benzene, 4-ethenyl-1,2-dimethyl- can be achieved by reacting 2,4-dimethyl-1-phenol with methanesulfonyl chloride to form 2,4-dimethyl-1-phenyl methanesulfonate.
Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of benzene derivatives.
Industrial Production Methods: The industrial production of Benzene, 4-ethenyl-1,2-dimethyl- often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 4-ethenyl-1,2-dimethyl- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 4-ethenyl-1,2-dimethyl- is used as a precursor in the synthesis of various organic compounds. It serves as a building block in the production of polymers and resins . Biology: The compound is studied for its potential biological activity and interactions with biological molecules. Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development. Industry: It is used in the manufacture of fragrances and as an intermediate in the production of other industrial chemicals .
Mechanism of Action
The mechanism of action of Benzene, 4-ethenyl-1,2-dimethyl- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the pi electrons of the benzene ring attack the electrophile, forming a sigma complex. This intermediate then loses a proton to restore aromaticity .
Comparison with Similar Compounds
Styrene: Similar in structure but lacks the two methyl groups.
1,2-Dimethylbenzene: Lacks the ethenyl group.
4-Vinyl-o-xylene: Another name for Benzene, 4-ethenyl-1,2-dimethyl-.
Uniqueness: Benzene, 4-ethenyl-1,2-dimethyl- is unique due to the presence of both methyl and ethenyl groups on the benzene ring, which influences its reactivity and applications. The combination of these substituents provides distinct chemical properties compared to its analogs .
Properties
IUPAC Name |
4-ethenyl-1,2-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-4-10-6-5-8(2)9(3)7-10/h4-7H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZXJPLGCUVUDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182148 | |
Record name | Benzene, 4-ethenyl-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27831-13-6 | |
Record name | Benzene, 4-ethenyl-1,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027831136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 4-ethenyl-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethenyl-1,2-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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